t-Boc-Aminooxy-PEG3-amine
Overview
Description
t-Boc-Aminooxy-PEG3-amine: is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (t-Boc) protected aminooxy group and an amino group. The hydrophilic PEG spacer increases solubility in aqueous media. This compound is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its ability to form stable oxime linkages with aldehydes and ketones .
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG3-amine is a Boc-protected aminooxy molecule. The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc .
Mode of Action
The amine (NH2) group in this compound is reactive with its targets. The Boc-aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde to form a linkage .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of a stable oxime linkage with an aldehyde or ketone group . This reaction is facilitated by the deprotection of the Boc-aminooxy under mild acidic conditions .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer, which increases solubility in aqueous media . This property can improve the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enhancing its bioavailability .
Result of Action
The result of this compound’s action is the formation of a stable oxime linkage with an aldehyde or ketone group . This reaction can be used in the design of drug delivery systems, potentially improving drug solubility, stability, and pharmacokinetics .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc-aminooxy can be deprotected under mild acidic conditions, which allows it to react with an aldehyde to form a linkage . Therefore, the pH of the environment can influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
t-Boc-Aminooxy-PEG3-amine plays a crucial role in biochemical reactions due to its reactive aminooxy and amino groups. The aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form stable oxime linkages . This property makes this compound an essential reagent for conjugation with proteins, enzymes, and other biomolecules. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls, further expanding its utility in biochemical research .
Cellular Effects
This compound influences various cellular processes by facilitating the conjugation of biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted delivery of therapeutic agents or the modification of cellular components . The hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient cellular uptake and distribution .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable oxime linkages with aldehyde or ketone groups on biomolecules . This interaction is facilitated by the deprotection of the Boc group under mild acidic conditions. The amino group of this compound can also react with carboxylic acids and activated NHS esters, enabling the formation of amide bonds . These binding interactions allow for the precise modification and conjugation of proteins, enzymes, and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under recommended storage conditions (-20°C) and can be deprotected under mild acidic conditions to form reactive aminooxy groups . Long-term studies have shown that this compound maintains its reactivity and efficacy in both in vitro and in vivo experiments, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates the conjugation of biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for specific applications . Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s aminooxy group can form stable oxime linkages with aldehyde or ketone groups, influencing metabolic flux and metabolite levels . Additionally, the amino group can react with carboxylic acids and activated NHS esters, further integrating this compound into metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances solubility and facilitates efficient cellular uptake . Once inside the cell, this compound can localize to specific compartments or organelles, depending on its conjugation with targeting signals or post-translational modifications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the precise modification and conjugation of biomolecules, ensuring the desired biochemical effects are achieved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-amine typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated to a PEG3 spacer through a series of ethylene glycol units.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group.
Oxime Formation: The deprotected aminooxy group reacts with aldehydes or ketones to form stable oxime linkages.
Amide Bond Formation: The amino group can react with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions:
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used.
Oxime Formation: Aldehydes or ketones in the presence of a suitable catalyst.
Amide Bond Formation: Carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) in the presence of coupling agents like EDC or DCC.
Major Products:
Scientific Research Applications
t-Boc-Aminooxy-PEG3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
t-Boc-N-Amido-PEG3-amine: Similar structure but with an amido group instead of an aminooxy group.
t-Boc-N-amido-PEG2-CH2CO2H: Contains a carboxyl group at one end and a t-Boc protected amine at the other end.
Uniqueness: t-Boc-Aminooxy-PEG3-amine is unique due to its aminooxy group, which allows for the formation of stable oxime linkages. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOCYAYFAWDILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170614 | |
Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235514-18-7 | |
Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235514-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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